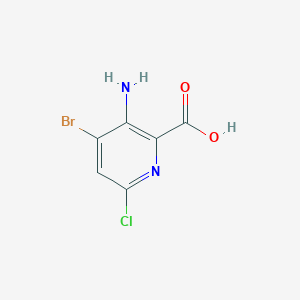

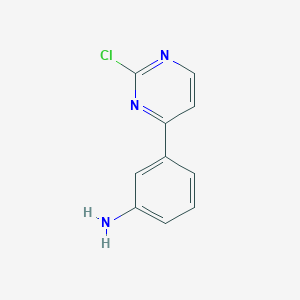

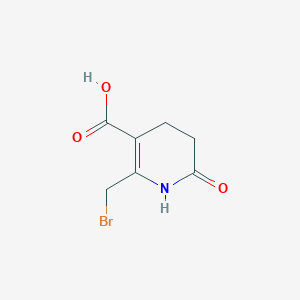

![molecular formula C9H8N2O2 B1457318 3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1227268-77-0](/img/structure/B1457318.png)

3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

Übersicht

Beschreibung

“3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C9H8N2O2 . It is a solid substance .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including “3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid”, has been a subject of research in medicinal chemistry . Various methods have been developed, including CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . Other methods involve the reaction of 2-aminopyridine with phenylacetophenones, phenylacetones, or β-tetralone in the presence of CBrCl3 .Molecular Structure Analysis

The molecular structure of “3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid” consists of a fused bicyclic heterocycle, which is an important scaffold in medicinal chemistry . The molecular weight of the compound is 176.17 .Chemical Reactions Analysis

The chemical reactions involving “3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid” are diverse and depend on the specific conditions and reagents used . For instance, it can undergo a CuI-catalyzed aerobic oxidative coupling with ketoxime acetates to form imidazo[1,2-a]pyridines .Physical And Chemical Properties Analysis

“3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid” is a solid substance . It should be stored in a sealed, dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid: derivatives have been studied for their antimicrobial efficacy. For instance, compounds like 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide have shown promising results against Staphylococcus aureus . This suggests potential applications in developing new antimicrobial agents that could be effective against resistant strains of bacteria.

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been identified as potent antituberculosis agents. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This highlights the compound’s role in addressing one of the world’s most deadly infectious diseases by contributing to the development of new TB medications.

Material Science Applications

The structural character of imidazo[1,2-a]pyridine makes it useful in material science. Its derivatives can be applied in the creation of light-sensitive dyes and optical media for data storage . These applications are crucial for advancing technologies in data recording and photoreactive materials.

Pharmaceutical Applications

The imidazo[1,2-a]pyridine moiety is present in many active pharmaceutical ingredients. It is found in drugs such as zolimidine (antiulcer), zolpidem (for treating insomnia), and saripidem (sedative and anxiolytic) . This underscores the compound’s versatility and importance in drug design and development.

Fluorescent Probes

Derivatives of 3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid have been used as fluorescent probes for the determination of mercury and iron ions in vitro and in vivo . This application is vital for environmental monitoring and biomedical research, where accurate detection of metal ions is required.

Antiviral Research

Imidazo[1,2-a]pyridine derivatives have been characterized for their antiviral properties. This includes potential treatments for viral infections, which is particularly relevant in the context of emerging and re-emerging viral diseases .

Anti-inflammatory and Analgesic Effects

These compounds have also been explored for their anti-inflammatory and analgesic effects . This research could lead to the development of new medications for managing pain and inflammation, which are common symptoms in various medical conditions.

Immunomodulatory Effects

The immunomodulatory properties of imidazo[1,2-a]pyridine derivatives make them candidates for drug development in modulating immune responses . This is especially important for diseases where the immune system plays a critical role, such as autoimmune disorders.

Wirkmechanismus

Target of Action

3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of 3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid could be the pathogens causing these diseases.

Mode of Action

Imidazo[1,2-a]pyridine analogues are known to interact with their targets to inhibit their function . This interaction could lead to the death of the pathogen, thereby treating the disease.

Biochemical Pathways

It is known that imidazo[1,2-a]pyridine analogues can affect various biochemical pathways in the pathogens they target . The downstream effects of these interactions could include the inhibition of pathogen growth and survival.

Pharmacokinetics

It is known that imidazo[1,2-a]pyridine analogues have been shown to display pharmacokinetic and safety profiles compatible with once-daily dosing . This suggests that 3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid could have similar properties, potentially leading to good bioavailability.

Result of Action

It is known that imidazo[1,2-a]pyridine analogues can lead to a significant reduction in bacterial load when used to treat diseases like tuberculosis . Therefore, it is possible that 3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid could have similar effects.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Zukünftige Richtungen

The imidazo[1,2-a]pyridine scaffold, to which “3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid” belongs, has been recognized for its wide range of applications in medicinal chemistry . Future research may focus on developing new derivatives with improved activity against diseases such as tuberculosis .

Eigenschaften

IUPAC Name |

3-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-8(9(12)13)10-7-4-2-3-5-11(6)7/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTPQPHRSOIPGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2N1C=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

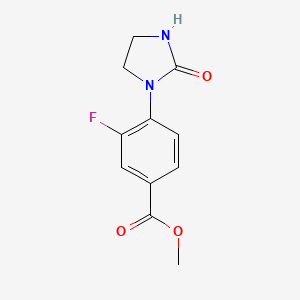

![2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine](/img/structure/B1457246.png)

![3,3-Dimethyl-1-[2-(methylamino)ethyl]urea](/img/structure/B1457256.png)